molecular formula C9H15NO2 B1628546 N-(2-Furylmethyl)-3-methoxypropan-1-amine CAS No. 932267-74-8

N-(2-Furylmethyl)-3-methoxypropan-1-amine

Cat. No.: B1628546
CAS No.: 932267-74-8
M. Wt: 169.22 g/mol
InChI Key: NJEHMJMQTGYMLV-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-3-methoxypropan-1-amine is an organic compound that features a furan ring attached to a methoxypropanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-3-methoxypropan-1-amine typically involves the reaction of 2-furylmethylamine with 3-methoxypropan-1-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. This method often employs catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield different amine derivatives .

Scientific Research Applications

N-(2-Furylmethyl)-3-methoxypropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring and methoxypropanamine chain can interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Furylmethyl)-3-methoxypropan-1-amine include:

Uniqueness

This compound is unique due to the presence of both a furan ring and a methoxypropanamine chain, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-11-6-3-5-10-8-9-4-2-7-12-9/h2,4,7,10H,3,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEHMJMQTGYMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586192
Record name N-[(Furan-2-yl)methyl]-3-methoxypropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932267-74-8
Record name N-[(Furan-2-yl)methyl]-3-methoxypropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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